molecular formula C3H4N4O2S B056406 5-Mercapto-1H-tetrazole-1-acetic acid CAS No. 57658-36-3

5-Mercapto-1H-tetrazole-1-acetic acid

Cat. No.: B056406
CAS No.: 57658-36-3
M. Wt: 160.16 g/mol
InChI Key: UOTQEHLQKASWQO-UHFFFAOYSA-N
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Description

5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic compound with the molecular formula C3H4N4O2S. It is known for its unique structure, which includes a tetrazole ring and a mercapto group.

Mechanism of Action

Target of Action:

MTAA is a compound with potential biological activityThe tetrazole ring can act as a replacement for carboxylic acids in medicinal chemistry . Therefore, we can infer that MTAA may interact with relevant biological targets through its tetrazole moiety.

Mode of Action:

The mode of action of MTAA likely involves its interaction with specific proteins or enzymes. As a tetrazole derivative, MTAA may form coordination complexes with transition metal ions, influencing their activity. For example, tetrazole ligands have been used to stabilize metal nanoparticles in water . In the case of MTAA, it could potentially bind to metal ions or other biomolecules, affecting their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid typically involves the reaction of 1H-Tetrazole-1-acetamide with sulfur-containing reagents. One common method is the reaction of 1H-Tetrazole-1-acetamide, 2,5-dihydro-N,N-dimethyl-5-thioxo- with appropriate reagents under controlled conditions . The reaction conditions often include moderate temperatures and the use of solvents such as water or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-1H-tetrazole-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted tetrazoles. These products have diverse applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Mercapto-1H-tetrazole-1-acetic acid is unique due to its combination of a mercapto group and an acetic acid group, which provides distinct chemical properties and reactivity. This combination allows it to act as a versatile ligand in various chemical reactions and applications .

Properties

IUPAC Name

2-(5-sulfanylidene-2H-tetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQEHLQKASWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206357
Record name 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57658-36-3
Record name 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57658-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-5-thioxo-1H-tetrazol-1-acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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